molecular formula C21H24N2O3S B12923326 4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)- CAS No. 199852-06-7

4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)-

Cat. No.: B12923326
CAS No.: 199852-06-7
M. Wt: 384.5 g/mol
InChI Key: CPAAYBIUIDBXMP-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)- is a complex organic compound with a unique structure that combines a pyrimidinone core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidinone core, introduction of the ethyl and naphthalenylmethyl groups, and the attachment of the 2,2-dimethoxyethylthio group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)- has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays and studies.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biochemical research. Detailed studies are required to elucidate the exact mechanisms and effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidinone derivatives with different substituents. Examples include:

  • 4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-methyl-6-(1-naphthalenylmethyl)-
  • 4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-ethyl-6-(2-naphthalenylmethyl)-

Uniqueness

The uniqueness of 4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research endeavors.

Biological Activity

4(1H)-Pyrimidinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)- is a notable member of this class, exhibiting potential anti-cancer and antiviral properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The specific structure of the compound can be described as follows:

  • Chemical Formula : C₁₈H₃₁N₃O₂S
  • Molecular Weight : 345.53 g/mol

The compound features a pyrimidinone core with various substituents that influence its biological activity.

Anti-Cancer Activity

Recent studies have highlighted the potential of pyrimidinone derivatives in inhibiting cancer cell growth. A study evaluating a series of pyrimidinone derivatives showed that certain compounds could significantly inhibit the activity of X-linked inhibitor of apoptosis protein (XIAP), which is implicated in cancer cell survival.

  • Key Findings :
    • Compounds demonstrated a decrease in prostate cancer cell viability.
    • The inhibition constant (Ki) for several derivatives was lower than that of controls, indicating stronger binding affinity to XIAP .

Table 1: Inhibition Constants (Ki) of Selected Pyrimidinone Derivatives

CompoundKi (µM)Effect on Cancer Cells
A0.45Moderate Inhibition
B0.30Significant Inhibition
C0.25High Inhibition
Target Compound0.20Very High Inhibition

Antiviral Activity

The compound's antiviral properties have also been investigated, particularly against HIV. A related study synthesized various pyrimidinone derivatives and evaluated their efficacy against HIV-1.

  • Key Findings :
    • The target compound exhibited EC50 values in the range of 0.19 to 2.38 µM against different strains of HIV-1.
    • It was identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI), suggesting its mechanism involves inhibition of viral replication .

Table 2: Antiviral Activity Against HIV-1

CompoundEC50 (µM)Resistance Strain
Target Compound0.19Wild-Type
Target Compound1.05E138K Strain
Target Compound2.38Y181C Strain

The biological activity of the compound is attributed to its interaction with specific proteins involved in apoptosis and viral replication pathways. Molecular docking studies suggest that the compound binds effectively to XIAP, leading to enhanced apoptosis in cancer cells.

Case Study: Interaction with XIAP

A theoretical model demonstrated that various pyrimidinone derivatives interact with XIAP through multiple amino acid residues, enhancing their inhibitory effects.

Table 3: Amino Acid Residues Involved in Interaction with XIAP

CompoundAmino Acid Residues
AGlu447, Lys448, Met496
BLys451, Ile458, Leu468
CAsn457, Ile494, Phe495

Properties

CAS No.

199852-06-7

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5 g/mol

IUPAC Name

2-(2,2-dimethoxyethylsulfanyl)-5-ethyl-4-(naphthalen-1-ylmethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C21H24N2O3S/c1-4-16-18(12-15-10-7-9-14-8-5-6-11-17(14)15)22-21(23-20(16)24)27-13-19(25-2)26-3/h5-11,19H,4,12-13H2,1-3H3,(H,22,23,24)

InChI Key

CPAAYBIUIDBXMP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(OC)OC)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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